N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a molecular formula of C26H34N2O4S This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.
Introduction of methoxy groups: Methoxylation reactions using methanol and an appropriate catalyst.
Attachment of the carbothioamide group: This step involves the reaction of the intermediate with thiocarbamoyl chloride under basic conditions.
Cyclohexyl substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbothioamide group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides).
Scientific Research Applications
N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural similarity to natural alkaloids makes it a candidate for studying biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive core structure, which is common in many pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tetrahydroisoquinoline core allows it to interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The methoxy and carbothioamide groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE include:
Tetrahydroisoquinoline derivatives: These compounds share the core structure and exhibit similar biological activities.
Methoxy-substituted isoquinolines: These compounds have similar reactivity due to the presence of methoxy groups.
Carbothioamide-containing compounds: These compounds share the functional group and exhibit similar chemical properties.
Properties
Molecular Formula |
C26H34N2O4S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-cyclohexyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H34N2O4S/c1-29-22-11-7-8-12-23(22)32-17-21-20-16-25(31-3)24(30-2)15-18(20)13-14-28(21)26(33)27-19-9-5-4-6-10-19/h7-8,11-12,15-16,19,21H,4-6,9-10,13-14,17H2,1-3H3,(H,27,33) |
InChI Key |
SFJDESPLHUJKCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4CCCCC4)OC)OC |
Origin of Product |
United States |
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